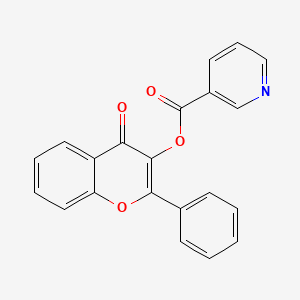

![molecular formula C13H8FN3OS2 B5641690 4-fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5641690.png)

4-fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those substituted with thiadiazole, often involves microwave-assisted or conventional heating methods to facilitate the formation of the desired compound. For instance, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrates the use of microwave irradiation for efficient, solvent-free synthesis. These methods yield compounds with potential anticancer activities by coupling thiadiazole scaffold and benzamide groups through relevant pharmacophores (Tiwari et al., 2017).

Molecular Structure Analysis

Molecular docking and spectroscopic studies are crucial for understanding the structural characteristics of benzamide derivatives. Molecular docking studies, for instance, help predict the potential biological activities of these compounds by analyzing their interactions with specific proteins or enzymes. Spectroscopic analyses, including IR, NMR, and mass spectral studies, confirm the structures of synthesized compounds and provide insights into their molecular arrangements and electronic properties. For example, molecular docking studies of thiadiazole derivatives have suggested their potential as inhibitors of specific enzymes, indicating the importance of molecular structure in their biological activities (Pavlova et al., 2022).

Chemical Reactions and Properties

The chemical reactions involving benzamide derivatives with thiadiazole substitution can vary widely, depending on the functional groups present and the reaction conditions employed. Reactions such as cyclization, acylation, and condensation are commonly used to synthesize these compounds. The chemical properties of these derivatives are significantly influenced by the presence of fluorine atoms and the thiadiazole ring, which can affect their reactivity and biological activity. For example, the synthesis of fluorinated benzothiazoles demonstrates the role of fluorine in enhancing the cytotoxicity of these compounds against certain cancer cell lines (Hutchinson et al., 2001).

Physical Properties Analysis

The physical properties of 4-fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide and related compounds, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for their potential applications in materials science, pharmaceuticals, and chemical research. Studies focusing on the aggregation behavior and solvent effects provide insights into the photophysical properties of thiadiazole derivatives, which can be crucial for their applications in optoelectronic devices and as fluorescent probes (Matwijczuk et al., 2016).

Propriétés

IUPAC Name |

4-fluoro-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3OS2/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQNCEADDRARJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-[5-(thiophen-2-YL)-1,3,4-thiadiazol-2-YL]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(4-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641612.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641613.png)

![1,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5641619.png)

![3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5641622.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5641628.png)

![3-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5641652.png)

![N-[2-(4-chlorophenyl)-2-oxoethyl]-4-biphenylcarboxamide](/img/structure/B5641667.png)

![4-[1-cyclohexyl-5-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5641671.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-6-methyl-5-(3-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5641679.png)

![(3R*,5R*)-N-[1-(2-methylbenzyl)cyclopropyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5641710.png)